molecular formula C8H7N3O4 B14487081 Benzamide, N-(aminocarbonyl)-2-nitro- CAS No. 65347-82-2

Benzamide, N-(aminocarbonyl)-2-nitro-

Cat. No.: B14487081
CAS No.: 65347-82-2
M. Wt: 209.16 g/mol
InChI Key: YFQGSWCVQNRGQX-UHFFFAOYSA-N
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Description

Benzamide, N-(aminocarbonyl)-2-nitro- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group, which is a benzene ring attached to a carboxamide group, and a nitro group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-(aminocarbonyl)-2-nitro- can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Another method involves the electrochemical synthesis and amidation of benzoin. This process starts with the benzoin condensation from benzaldehyde, followed by benzoin amidation to benzamide using electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .

Industrial Production Methods

In industrial settings, benzamide derivatives are often produced through the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method is widely used due to its compatibility with large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(aminocarbonyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of benzamide, N-(aminocarbonyl)-2-nitro- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzamide, N-(aminocarbonyl)-2-nitro- include other benzamide derivatives such as:

Uniqueness

What sets benzamide, N-(aminocarbonyl)-2-nitro- apart from other benzamide derivatives is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

65347-82-2

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

N-carbamoyl-2-nitrobenzamide

InChI

InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-3-1-2-4-6(5)11(14)15/h1-4H,(H3,9,10,12,13)

InChI Key

YFQGSWCVQNRGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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